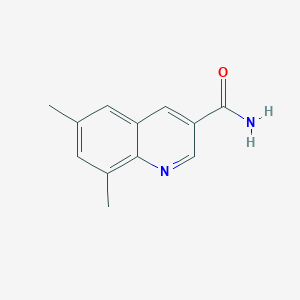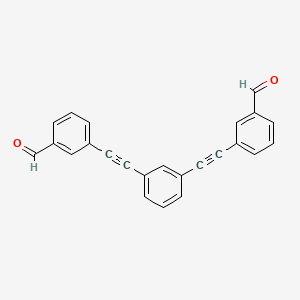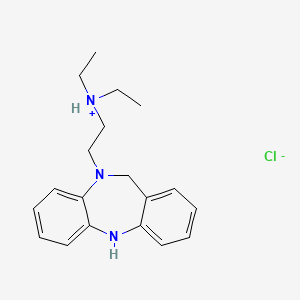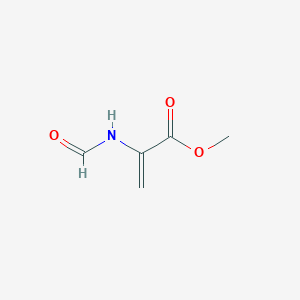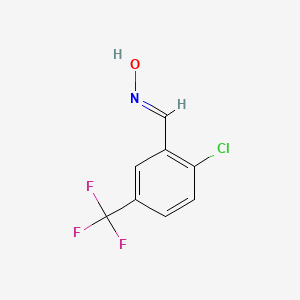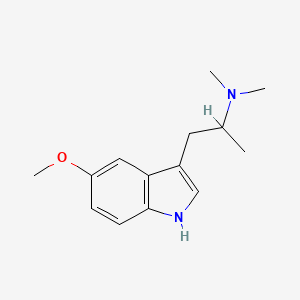
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate: is a chemical compound with the molecular formula C15H20INO2 and a molecular weight of 373.22927 g/mol . It is known for its unique structure, which includes a tert-butyl group, an iodophenyl group, and a cyclobutylcarbamate moiety. This compound is used in various research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-iodophenyl)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1-(4-cyanophenyl)cyclobutylcarbamate: This compound has a similar structure but contains a cyanophenyl group instead of an iodophenyl group.
tert-Butyl 1-(4-bromophenyl)cyclobutylcarbamate: This compound contains a bromophenyl group and exhibits different reactivity and properties compared to the iodophenyl derivative.
tert-Butyl 1-(4-chlorophenyl)cyclobutylcarbamate: This compound contains a chlorophenyl group and is used in similar research applications but with distinct chemical behavior.
The uniqueness of this compound lies in its iodophenyl group, which imparts specific reactivity and properties that are valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C15H20INO2 |
|---|---|
Molekulargewicht |
373.23 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-iodophenyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C15H20INO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
LLRKTEUEVFKBOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
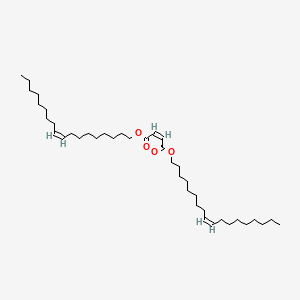

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

